

An In-depth Technical Guide to Bis-PEG8-acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Bis-PEG8-acid*

Cat. No.: *B606185*

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This technical guide provides a comprehensive overview of **Bis-PEG8-acid**, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical and physical properties, provides a representative experimental protocol for its use, and illustrates a typical workflow for bioconjugation.

Core Properties of Bis-PEG8-acid

Bis-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by a central eight-unit PEG spacer flanked by a carboxylic acid group at each terminus. This hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications. The terminal carboxylic acids are reactive towards primary amine groups, enabling the formation of stable amide bonds in the presence of carbodiimide activators.

Property	Data	Reference(s)
Molecular Weight	470.5 g/mol	[1][2]
Exact Mass	470.2363 g/mol	[3]
Chemical Formula	C20H38O12	[2][3]
IUPAC Name	4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid	
CAS Number	1246189-43-4	
Purity	Typically >97%	
Appearance	Varies (often a solid or viscous oil)	
Solubility	Soluble in water and many organic solvents	
Storage Conditions	-20°C for long-term storage	

Experimental Protocol: Conjugation of Bis-PEG8-acid to a Protein

This protocol outlines a general procedure for the conjugation of **Bis-PEG8-acid** to primary amines (e.g., lysine residues) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- **Bis-PEG8-acid**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **Bis-PEG8-acid** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL each) immediately before use. EDC is moisture-sensitive.
 - Prepare the protein solution in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Activation of **Bis-PEG8-acid**:
 - In a microcentrifuge tube, add the desired molar excess of **Bis-PEG8-acid** to the protein solution.
 - Add a 1.5 to 2-fold molar excess of EDC and NHS (relative to the **Bis-PEG8-acid**) to the reaction mixture. The NHS ester intermediate improves the efficiency of the reaction with amines.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
- Conjugation Reaction:
 - Add the activated **Bis-PEG8-acid** solution to the protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time may need to be determined empirically.

- Quenching of the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will quench any unreacted NHS-esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted **Bis-PEG8-acid** and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
 - Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of conjugation.

Workflow for Protein Conjugation using Bis-PEG8-acid

The following diagram illustrates the key steps in the conjugation of **Bis-PEG8-acid** to a protein.



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Workflow for Protein Conjugation

This guide provides foundational information for the use of **Bis-PEG8-acid** in bioconjugation. Researchers should optimize the described protocols for their specific applications and biomolecules.

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